molecular formula C6H11Cl2N3 B2463451 N4-methylpyridine-3,4-diamine dihydrochloride CAS No. 57680-54-3

N4-methylpyridine-3,4-diamine dihydrochloride

Cat. No.: B2463451
CAS No.: 57680-54-3
M. Wt: 196.08
InChI Key: CLEJFHCBQHGXRS-UHFFFAOYSA-N
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Description

N4-methylpyridine-3,4-diamine dihydrochloride is a chemical compound with the molecular formula C6H9N3·2HCl. It is a derivative of pyridine, featuring a methyl group and two amine groups attached to the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-methylpyridine-3,4-diamine dihydrochloride typically involves the reduction of methyl-(3-nitropyridin-4-yl)-amine. This reduction can be carried out using hydrogenation in the presence of a catalyst such as Raney nickel. The reaction is performed in methanol at 50°C and 50 psi hydrogen pressure for 2.5 hours. After the reaction, the catalyst is filtered off, and the product is purified by chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same hydrogenation reaction, but with larger quantities of reactants and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4-methylpyridine-3,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be further reduced to form more reduced amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using catalysts like Raney nickel or palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: More reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N4-methylpyridine-3,4-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-methylpyridine-3,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N4-methylpyridine-2,3-diamine
  • N4-methylpyridine-3,5-diamine
  • N4-methylpyridine-2,4-diamine

Uniqueness

N4-methylpyridine-3,4-diamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-N-methylpyridine-3,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-8-6-2-3-9-4-5(6)7;;/h2-4H,7H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEJFHCBQHGXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NC=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57680-54-3
Record name N4-methylpyridine-3,4-diamine dihydrochloride
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